Phe-Met
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20-8-7-12(14(18)19)16-13(17)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOHODCEOHCZBM-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15080-84-9 | |
| Record name | Phenylalanylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Analytical Characterization of H Phe Met Oh
Chromatographic Techniques for Purity and Separation
Chromatography is a cornerstone for the analysis of peptides, enabling the separation of the target molecule from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation, quantification, and purification of peptides like H-Phe-Met-OH. UPLC, with its use of smaller particle size columns (sub-2-μm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net These methods are instrumental in assessing the purity of H-Phe-Met-OH by separating it from any starting materials, by-products from synthesis, or degradation products.
A typical analysis involves a gradient elution, where the concentration of an organic modifier (like acetonitrile) in the mobile phase is increased over time to elute compounds from the column based on their hydrophobicity. hplc.eu The separation of H-Phe-Met-OH and its potential impurities, such as the oxidized form (methionine sulfoxide), can be effectively monitored.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of HPLC used for peptide analysis due to its high resolving power. researchgate.net In RP-HPLC, a non-polar stationary phase (often C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution of peptides. hplc.eu
For H-Phe-Met-OH, a standard RP-HPLC method would utilize a C18 column with a gradient of acetonitrile in water containing 0.1% TFA. Under such conditions, H-Phe-Met-OH typically has a retention time in the range of 12.3 to 13.1 minutes. The more polar methionine sulfoxide (B87167) derivative would be expected to elute earlier.
Table 1: Illustrative RP-HPLC Parameters for H-Phe-Met-OH Analysis
| Parameter | Value | Reference |
| Column | C18, 5 µm, 4.6 x 250 mm | hplc.eu |
| Mobile Phase A | 0.1% TFA in Water | hplc.eu |
| Mobile Phase B | 0.1% TFA in Acetonitrile | hplc.eu |
| Gradient | 10% to 40% B over 20 min | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Detection | UV at 214 nm or 220 nm | google.com |
| Expected Rt | ~12-13 min |
This table presents a typical set of parameters. Actual conditions may vary based on the specific instrument and column used.
Ion Exchange Chromatography (IEC/IEX)
Ion exchange chromatography separates molecules based on their net charge. ijpsr.com This technique is particularly useful for separating charged peptides from non-charged or oppositely charged impurities. mdpi.comtandfonline.com H-Phe-Met-OH has a free amino group and a free carboxyl group, making it amphoteric. Its net charge will depend on the pH of the mobile phase.
In cation exchange chromatography, a negatively charged stationary phase is used. At a pH below its isoelectric point (pI), H-Phe-Met-OH will have a net positive charge and bind to the column. It can then be eluted by increasing the salt concentration or the pH of the mobile phase. Conversely, in anion exchange chromatography, a positively charged stationary phase is used, and the peptide would bind at a pH above its pI. IEC is a powerful tool for purifying H-Phe-Met-OH from impurities that have different charge characteristics.
Size Exclusion Chromatography (SEC) for Oligomerization Assessment
Size exclusion chromatography separates molecules based on their hydrodynamic volume (size) in solution. mdpi.com This technique is valuable for assessing the presence of aggregates or oligomers of H-Phe-Met-OH. The sample is passed through a column packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules, like the monomeric dipeptide, can enter the pores, increasing their path length and causing them to elute later. mdpi.com
While significant oligomerization is less common for a small dipeptide like H-Phe-Met-OH under normal conditions, SEC is a crucial quality control method to ensure the absence of higher molecular weight species, which could be indicative of degradation or aggregation, particularly during storage or under stress conditions. foodandnutritionjournal.org
Capillary Electrophoresis (CE) for Charge Variant Analysis
Capillary electrophoresis is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.gov Capillary Zone Electrophoresis (CZE), a mode of CE, is particularly well-suited for the analysis of charge variants of peptides. researchgate.net Modifications such as deamidation can alter the charge of a peptide, leading to the formation of charge variants. kantisto.nl
For H-Phe-Met-OH, CZE can be used to separate the main peptide from any charge variants that may have formed due to chemical modifications. The separation is typically performed in a fused-silica capillary filled with a background electrolyte (BGE). nih.gov The high efficiency of CE allows for the detection of even minor impurities that differ slightly in charge.
Mass Spectrometry (MS) for Molecular and Sequence Elucidation
Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise information about molecular weight and amino acid sequence. wiley-vch.de
For H-Phe-Met-OH, Electrospray Ionization (ESI) is a common soft ionization technique that allows the peptide to be introduced into the mass spectrometer as an intact, protonated molecule [M+H]⁺. High-resolution mass spectrometry can confirm the elemental composition of the peptide. A characteristic [M+H]⁺ peak for H-Phe-Met-OH is observed at an m/z of approximately 297.1267. diva-portal.org
Tandem mass spectrometry (MS/MS) is used for sequence confirmation. The protonated peptide is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide sequence information. The major fragmentation occurs at the peptide bond, leading to the formation of b- and y-type ions. The difference in mass between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
Table 2: Predicted MS/MS Fragmentation of H-Phe-Met-OH ([M+H]⁺ = 297.13)
| Ion Type | Sequence | Calculated m/z |
| b₁ | Phe | 148.08 |
| b₂ | Phe-Met | 279.12 |
| y₁ | Met | 150.06 |
| y₂ | This compound | 297.13 |
| Immonium Ion | Phe | 120.08 |
| Immonium Ion | Met | 104.05 |
This table shows the predicted m/z values for the major fragment ions of H-Phe-Met-OH. Experimental values may vary slightly.
The observation of these characteristic fragment ions in the MS/MS spectrum provides unambiguous confirmation of the amino acid sequence of H-Phe-Met-OH.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like peptides, as it typically generates intact molecular ions with minimal fragmentation. oup.com In the analysis of H-Phe-Met-OH, ESI-MS is instrumental for confirming the molecular weight of the dipeptide.
In positive ion mode, the most prominent ion observed for H-Phe-Met-OH is the protonated molecule, [M+H]⁺. The formation of this ion is facilitated by the presence of a basic nitrogen atom in the N-terminal amino group. The ESI mass spectrum may also reveal the presence of adduct ions, particularly if salts are present in the sample matrix. Common adducts include the sodium [M+Na]⁺ and potassium [M+K]⁺ ions. core.ac.uk The presence and relative abundance of these adducts can be influenced by the sample preparation and the purity of the solvents used. core.ac.uk For instance, even trace amounts of sodium or potassium salts in the solvent can lead to the formation of these adducts, which appear at m/z values higher than the protonated molecule. core.ac.uk Careful control of experimental conditions and the use of high-purity reagents are therefore crucial for obtaining clean and easily interpretable ESI mass spectra.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another soft ionization technique widely used for the analysis of peptides and other biomolecules. core.ac.uk In MALDI-MS, the analyte is co-crystallized with a matrix compound, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules, predominantly as singly charged ions. nih.gov This makes MALDI-MS particularly useful for the analysis of complex mixtures and for obtaining the molecular weight of peptides. nih.gov
For the analysis of H-Phe-Met-OH, MALDI-Time-of-Flight (TOF) mass spectrometry can be employed. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The choice of matrix is critical for successful MALDI analysis. For peptides, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). buffalo.eduresearchgate.net The use of an appropriate matrix ensures efficient energy transfer and minimizes fragmentation, allowing for the clear determination of the molecular weight of H-Phe-Met-OH. While MALDI is a powerful tool for qualitative analysis and molecular weight determination, it can be challenging to obtain quantitative data due to variations in crystal formation and ion suppression effects. core.ac.uk
Tandem Mass Spectrometry (MS/MS) for Fragmentation and De Novo Sequencing
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of peptides, including de novo sequencing. iyte.edu.tr In an MS/MS experiment, a specific precursor ion, typically the protonated molecule [M+H]⁺ of H-Phe-Met-OH, is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. oup.com
The fragmentation of peptides in CID primarily occurs at the amide bonds, leading to the formation of characteristic b- and y-type fragment ions. tandfonline.comnih.gov The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. nih.gov By analyzing the mass difference between consecutive ions in the b- or y-series, the amino acid sequence can be determined.
For H-Phe-Met-OH, the expected fragmentation pattern would include the following key ions:
b-ions: The b₁ ion would correspond to the protonated phenylalanine residue.
y-ions: The y₁ ion would correspond to the protonated methionine residue.
The theoretical m/z values for the primary fragment ions of H-Phe-Met-OH are presented in the table below. The observation of these specific fragment ions in the MS/MS spectrum provides definitive confirmation of the amino acid sequence. tandfonline.com
| Ion Type | Sequence | Theoretical m/z |
| [M+H]⁺ | H-Phe-Met-OH | 297.13 |
| b₁ | Phe | 148.08 |
| y₁ | Met | 150.06 |
Table 1: Theoretical m/z values for the primary fragment ions of H-Phe-Met-OH.
In addition to the main b and y ions, other fragment ions resulting from neutral losses (e.g., loss of water or ammonia) or side-chain fragmentation may also be observed, providing further structural information. nih.gov
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of chemical compounds. By determining the mass of a molecule with high precision, it is possible to deduce its elemental composition, which greatly aids in its identification.
For H-Phe-Met-OH, with a molecular formula of C₁₄H₂₀N₂O₃S, the theoretical monoisotopic mass is 296.11946 Da. rsc.org HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass of the protonated molecule [M+H]⁺ with an accuracy in the low parts-per-million (ppm) range. This level of accuracy allows for the confident differentiation of H-Phe-Met-OH from other compounds that may have the same nominal mass but different elemental compositions.
The table below shows the theoretical exact masses for different adducts of H-Phe-Met-OH.
| Ion Adduct | Molecular Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₁₄H₂₁N₂O₃S⁺ | 297.12674 |
| [M+Na]⁺ | C₁₄H₂₀N₂O₃SNa⁺ | 319.10868 |
| [M+K]⁺ | C₁₄H₂₀N₂O₃SK⁺ | 335.08262 |
Table 2: Theoretical exact masses of common H-Phe-Met-OH adducts.
The ability of HRMS to provide such precise mass measurements is invaluable for confirming the identity of H-Phe-Met-OH and for detecting any potential modifications or impurities.
Targeted Quantitative Mass Spectrometry for Dipeptide Levels
Targeted quantitative mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for the sensitive and specific quantification of peptides in complex matrices. core.ac.uk Multiple reaction monitoring (MRM) is a widely used targeted MS technique that offers high selectivity and sensitivity. mdpi.comnih.gov
In an MRM experiment, a specific precursor ion of the target analyte (e.g., the [M+H]⁺ ion of H-Phe-Met-OH) is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole. The combination of a specific precursor ion and its characteristic product ions, known as an MRM transition, provides a high degree of specificity for the analyte of interest.
For the quantitative analysis of H-Phe-Met-OH, a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) would ideally be used to correct for matrix effects and variations in instrument response. mdpi.com Based on the expected fragmentation pattern, potential MRM transitions for H-Phe-Met-OH are proposed in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| H-Phe-Met-OH | 297.13 | 148.08 (b₁) | Quantifier |
| H-Phe-Met-OH | 297.13 | 150.06 (y₁) | Qualifier |
Table 3: Proposed MRM transitions for the quantification of H-Phe-Met-OH.
The development of a robust LC-MS/MS method with optimized MRM transitions allows for the accurate and precise measurement of H-Phe-Met-OH levels in various samples, which is essential for pharmacokinetic studies, metabolic profiling, and quality control. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For H-Phe-Met-OH, both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be utilized to confirm its structure and assign the resonances of its constituent atoms.
One-Dimensional (1D) NMR Analysis (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the H-Phe-Met-OH molecule, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of H-Phe-Met-OH will display distinct signals for each non-equivalent proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the aromatic protons of the phenylalanine side chain will appear in the downfield region (typically 7.2-7.4 ppm). mdpi.com The α-protons of both amino acid residues will resonate in the range of 3.7-4.8 ppm, while the β-protons will be found further upfield. nih.gov The methyl protons of the methionine side chain will give a characteristic singlet at around 2.1 ppm. mdpi.com Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the dipeptide. The carbonyl carbons of the peptide bond and the C-terminal carboxyl group will resonate in the most downfield region (around 170-175 ppm). The aromatic carbons of the phenylalanine residue will appear between 125 and 140 ppm. mdpi.com The α-carbons typically resonate in the range of 50-60 ppm, while the aliphatic side-chain carbons appear at higher field strengths. mdpi.com
The following table provides expected chemical shift ranges for the carbon atoms in H-Phe-Met-OH, based on data from similar peptides and individual amino acids. mdpi.commdpi.compnas.org
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Phenylalanine Cα | 53 - 56 |
| Phenylalanine Cβ | 37 - 39 |
| Phenylalanine Aromatic C | 127 - 138 |
| Methionine Cα | 51 - 54 |
| Methionine Cβ | 30 - 32 |
| Methionine Cγ | 29 - 31 |
| Methionine S-CH₃ | 14 - 16 |
Table 4: Expected ¹³C NMR chemical shift ranges for H-Phe-Met-OH.
The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon resonances, thereby confirming the chemical structure of H-Phe-Met-OH. nih.govnih.gov
Two-Dimensional (2D) NMR Experiments (COSY, TOCSY, NOESY)
Two-dimensional (2D) NMR spectroscopy is a cornerstone for the structural analysis of peptides like H-Phe-Met-OH in solution. mdpi.com A standard suite of homonuclear 2D NMR experiments, including Correlated Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), is typically employed to assign proton resonances and to derive structural constraints. uzh.chspectralservice.de
COSY (Correlated Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two or three bonds. princeton.eduhuji.ac.il For H-Phe-Met-OH, COSY spectra would show correlations between the amide proton (NH), the alpha-proton (CαH), and the beta-protons (CβH) within each amino acid residue. This allows for the initial identification of the spin systems corresponding to the Phenylalanine (Phe) and Methionine (Met) residues. uzh.ch
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.edu This means that from the amide proton, one can trace correlations to all other protons within the same amino acid residue, which is particularly useful for identifying the long side chain of Methionine. uzh.ch The characteristic patterns of cross-peaks in TOCSY spectra aid in the unambiguous identification of amino acid types. uzh.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically within 5 Å), providing crucial information about the peptide's three-dimensional structure. princeton.eduhuji.ac.il For H-Phe-Met-OH, NOESY spectra would reveal spatial proximities between protons on the Phe and Met residues, as well as between backbone and side-chain protons. These NOE-based distance constraints are fundamental for calculating the solution structure of the peptide. nih.gov
Interactive Data Table: Typical 2D NMR Experiments for Peptide Analysis
| Experiment | Type of Correlation | Information Gained |
| COSY | Through-bond (scalar coupling) | Identifies protons coupled over 2-3 bonds, aiding in spin system identification. princeton.eduhuji.ac.il |
| TOCSY | Through-bond (scalar coupling) | Correlates all protons within a single spin system, facilitating amino acid identification. uzh.chprinceton.edu |
| NOESY | Through-space (dipolar coupling) | Reveals protons close in space (≤ 5 Å), providing distance constraints for 3D structure determination. princeton.eduhuji.ac.il |
Three-Dimensional (3D) NMR for Detailed Conformational Analysis
While 2D NMR is powerful, severe resonance overlap can occur in larger or more complex peptides. For a comprehensive conformational analysis, particularly when studying H-Phe-Met-OH in complex environments or as part of a larger peptide, 3D NMR techniques can be invaluable. acs.org These experiments introduce a third frequency dimension, often by incorporating a heteronucleus like ¹⁵N or ¹³C, which significantly enhances spectral resolution. acs.org For isotopically labeled H-Phe-Met-OH, a 3D ¹⁵N-edited TOCSY or NOESY experiment would spread the proton signals into a third dimension based on the chemical shift of the directly bonded nitrogen atom, thereby resolving ambiguities and facilitating more precise structural determination.
Chemical Shift Assignment and Conformational Diagnostics
The first step in any NMR-based structural analysis is the sequence-specific assignment of all proton and, if applicable, ¹³C and ¹⁵N resonances. uzh.ch For H-Phe-Met-OH, this process begins with identifying the individual Phe and Met spin systems using COSY and TOCSY spectra. uzh.ch The sequential assignment, linking the Phe residue to the Met residue, is then achieved by observing specific NOEs between the CαH of Phe and the NH of Met (αN(i, i+1)) in the NOESY spectrum. uzh.ch
Once assigned, the chemical shifts themselves provide valuable conformational information. Deviations of the experimental CαH chemical shifts from their "random coil" values can indicate the presence of secondary structure elements. mdpi.com While a dipeptide like H-Phe-Met-OH is too short to form stable helices or sheets on its own, these chemical shift deviations can reveal local conformational preferences.
Interactive Data Table: General Steps for NMR Chemical Shift Assignment of a Dipeptide
| Step | NMR Experiment(s) | Purpose |
| 1. Spin System Identification | COSY, TOCSY | Identify all protons belonging to the Phenylalanine and Methionine residues independently. uzh.ch |
| 2. Sequential Connection | NOESY | Identify NOEs between adjacent residues (e.g., CαH of Phe and NH of Met) to establish the sequence. uzh.ch |
| 3. Conformational Analysis | Chemical Shift Deviations, NOE intensities, J-couplings | Determine local conformational preferences and calculate the 3D structure. mdpi.comnih.gov |
Application of NMR for Peptide Sequencing and Sequence Tag Identification
NMR spectroscopy can be utilized to determine short peptide sequences, a concept known as "sequence tag" identification. mdpi.com Even without prior knowledge of the sequence, the unique spin systems and chemical shifts observed in 2D NMR spectra can allow for the identification of certain amino acid types. mdpi.comuzh.ch For instance, the aromatic signals of Phenylalanine and the long, flexible side chain of Methionine would produce distinct patterns in TOCSY and COSY spectra. uzh.ch By analyzing the through-space connections in a NOESY spectrum, one could piece together the sequence. For H-Phe-Met-OH, a strong NOE between the side chain of Phe and the side chain of Met would confirm their proximity and sequence.
NMR in Ligand-Peptide Interaction Studies
NMR spectroscopy is an exceptionally powerful tool for studying the interactions between peptides and their ligands or receptors at an atomic level. rsc.org When H-Phe-Met-OH binds to a larger molecule, such as a protein or a synthetic receptor like cucurbit[n]uril, changes in the NMR spectrum of the peptide can be observed. rsc.orgrsc.org These changes, known as chemical shift perturbations, can be used to map the binding interface. Protons in the peptide that are directly involved in the interaction or are close to the binding site will typically show the largest changes in their chemical shifts. rsc.org Furthermore, intermolecular NOEs between the peptide and the ligand can provide direct evidence of their spatial proximity and define the orientation of the bound peptide. rsc.org
Spectroscopic Methods for Conformational and Secondary Structure Analysis
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. srce.hr CD measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (typically 190-250 nm), and its conformation dictates the resulting CD spectrum.
For a small peptide like H-Phe-Met-OH, which is unlikely to adopt a stable, canonical secondary structure like an α-helix or β-sheet, the CD spectrum is often characterized as "random coil" or disordered. cdnsciencepub.com However, the spectrum can still provide valuable information about the ensemble of conformations present in solution. The CD spectra of peptides can be influenced by factors such as solvent polarity, temperature, and pH. cdnsciencepub.comnih.gov For instance, studies on related peptides have shown that the environment can significantly alter the conformational equilibrium, which is reflected in the CD spectrum. srce.hrnih.gov While the far-UV CD spectrum of H-Phe-Met-OH would be dominated by the peptide backbone, the aromatic side chain of Phenylalanine also contributes to the CD spectrum in the near-UV region (around 260 nm), which can provide information on its local environment and interactions. cdnsciencepub.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation at various wavelengths. wikipedia.orgnih.govebsco.com The resulting spectrum provides a molecular "fingerprint." For a dipeptide like H-Phe-Met-OH, the solid-state spectrum is expected to confirm its zwitterionic nature, characterized by a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻), in addition to the amide bond linking the two amino acid residues. bas.bg
The analysis of the FTIR spectrum of H-Phe-Met-OH would reveal characteristic absorption bands corresponding to the vibrations of its specific functional groups. While a spectrum for this exact dipeptide is not publicly available, data from similar dipeptides, such as H-Trp-Met-OH and H-Phe-Ala-OH, allow for a reliable assignment of expected vibrational frequencies. bas.bgresearchgate.net
Key spectral regions and their corresponding vibrational modes for H-Phe-Met-OH are detailed below.
Interactive Table: Expected FTIR Absorption Bands for H-Phe-Met-OH
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Description |
| ~3400 - 3200 | N-H (Amide) | Stretching (ν) | Indicates the N-H bond vibration within the peptide linkage. Its position can be affected by hydrogen bonding. bas.bg |
| ~3200 - 2500 | -NH₃⁺ | Stretching (ν) | A broad absorption band characteristic of the stretching vibrations in the protonated N-terminal amino group. bas.bg |
| ~1680 - 1640 | C=O (Amide I) | Stretching (ν) | This is one of the most important peptide backbone vibrations, primarily associated with the C=O stretching of the amide group. researchgate.netnih.gov |
| ~1640 - 1610 | -NH₃⁺ | Asymmetric Bending (δₐₛ) | Bending vibration of the protonated amino group. bas.bg |
| ~1600 - 1580 | -COO⁻ | Asymmetric Stretching (νₐₛ) | Corresponds to the asymmetric stretching of the C-terminal carboxylate group, confirming the zwitterionic state. bas.bg |
| ~1550 - 1520 | N-H (Amide II) | Bending (δ) | A combination of N-H in-plane bending and C-N stretching, characteristic of the peptide bond. researchgate.net |
| ~1420 - 1390 | -COO⁻ | Symmetric Stretching (νₛ) | Corresponds to the symmetric stretching of the C-terminal carboxylate group. bas.bgresearchgate.net |
| ~740 | C-H (Aromatic) | Out-of-plane Bending | A strong band indicating the monosubstituted benzene (B151609) ring of the phenylalanine residue. researchgate.net |
Quantitative Amino Acid Analysis (AAA) for Net Peptide Content
When a peptide is synthesized and lyophilized, the resulting powder is not pure peptide. It contains non-peptide components such as water, adsorbed solvents, and counterions (like trifluoroacetate (B77799) or acetate (B1210297) from the purification process). ambiopharm.com The gross weight of the powder includes these substances, whereas the net peptide content (NPC) is the actual mass percentage of the peptide alone. ambiopharm.cominnovagen.com NPC is a critical parameter for ensuring accurate quantification in experimental applications and typically ranges from 60% to 90%. ambiopharm.cominnovagen.com
Quantitative Amino Acid Analysis (AAA) is a widely used and accurate method to determine the NPC. nih.govbiosynth.com The procedure involves two main steps:
Hydrolysis: A precisely weighed sample of the lyophilized peptide is subjected to complete hydrolysis, typically using 6 M HCl, which breaks the amide bond and cleaves the dipeptide back into its constituent amino acids: phenylalanine and methionine. nih.gov
Quantification: The resulting amino acid mixture is then analyzed, often by liquid chromatography (LC) following a derivatization step to make the amino acids detectable. biosynth.comnih.gov The amount of each amino acid is quantified by comparing its signal to that of a known concentration standard. metbio.netlcms.cz
The molar amount of the peptide is calculated from the quantities of the released amino acids. This value is then used to determine the mass of the pure peptide in the initial sample. The net peptide content is expressed as a percentage of the initial gross weight. biosynth.com
Stability Assessment of Dipeptides Under Various Conditions
Assessing the stability of a peptide under different environmental conditions is crucial for understanding its degradation pathways and determining appropriate storage and handling procedures. biomedres.us This is often accomplished through forced degradation studies and thermal analysis techniques.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the dipeptide to harsh chemical and physical conditions to accelerate its decomposition. biomedres.usnih.gov These studies help identify potential degradation products and elucidate degradation pathways. researchgate.net Common stress conditions include hydrolysis, oxidation, and heat. mdpi.com
For H-Phe-Met-OH, the primary sites of degradation are the peptide (amide) bond and the methionine side chain.
Hydrolytic Degradation: Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, which would cleave the dipeptide into its constituent amino acids, Phenylalanine and Methionine. mdpi.com
Oxidative Degradation: The thioether group (-S-CH₃) in the methionine residue is sensitive to oxidation. google.com Exposure to oxidizing agents, such as hydrogen peroxide, would likely convert the methionine residue first to Methionine Sulfoxide and, upon further oxidation, to Methionine Sulfone. mdpi.com
Thermal Degradation: High temperatures can provide the energy needed to drive chemical degradation, including hydrolysis and other decomposition reactions. researchgate.net
Interactive Table: Predicted Degradation Pathways for H-Phe-Met-OH
| Stress Condition | Affected Site | Primary Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Peptide Bond | H-Phe-OH (Phenylalanine), H-Met-OH (Methionine) |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Peptide Bond | H-Phe-OH (Phenylalanine), H-Met-OH (Methionine) |
| Oxidation (e.g., H₂O₂) | Methionine Side Chain | H-Phe-Met(O)-OH (Methionine Sulfoxide Dipeptide), H-Phe-Met(O₂)-OH (Methionine Sulfone Dipeptide) |
| High Temperature | Peptide Bond, Side Chains | H-Phe-OH, H-Met-OH, and other decomposition products |
Differential Scanning Calorimetry (DSC) for Thermal Stability
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govunivr.it It is used to study the thermal transitions of a material, such as melting and decomposition. nih.gov
A DSC thermogram plots heat flow against temperature. For a crystalline solid like a dipeptide, the analysis would typically reveal an endothermic event (a peak in the heat flow) corresponding to its melting temperature (Tₘ). At higher temperatures, an exothermic transition may be observed, which often corresponds to the onset of thermal decomposition (TᏧ). These values are key indicators of the compound's thermal stability. oecd.orgrsc.org While specific DSC data for H-Phe-Met-OH is not available, analysis of similar biomaterials shows that small peptides exhibit distinct melting and decomposition transitions. The thermal stability is influenced by the molecular structure and intermolecular interactions in the solid state.
Computational and Theoretical Investigations of H Phe Met Oh and Dipeptide Analogs
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. amidetech.com In the context of the dipeptide H-Phe-Met-OH and its analogs, MD simulations provide detailed insights into their conformational dynamics, interactions with their environment, and folding pathways. By simulating the intricate dance of atoms over time, researchers can elucidate the behavior of these peptides at an atomic level. amidetech.com
The process of folding often involves surmounting a single free energy barrier that separates the folded and unfolded states. nih.gov Unbiased atomistic MD simulations, sometimes spanning microseconds, can capture spontaneous folding events, allowing for the characterization of the transition state. nih.gov These simulations reveal that folding is not always a random process but can be a directed, stepwise event. nih.gov For example, in some peptides, the formation of a native-like turn is a key step that precedes the final folded structure. nih.gov
Table 1: Key Findings from MD Simulations on Peptide Folding
| Dipeptide/Peptide System | Key Finding |
| Alanine (B10760859) Dipeptide | The extended β conformation is the most stable in both the gas phase and in aqueous solution. mdpi.com |
| 15-residue β-hairpin peptide | Folding can be a directed, stepwise process with a common loop-like topology in the transition state. nih.gov |
| Met-enkephalin (Tyr-Gly-Gly-Phe-Met) | The folding dynamics can be investigated to define folded, extended, and intermediate states. mdpi.com |
The surrounding solvent, typically water in biological systems, plays a crucial role in determining the conformational stability of peptides. MD simulations are instrumental in dissecting the intricate network of interactions between a peptide and solvent molecules. These simulations have shown that solvent effects can significantly alter the relative stabilities of different peptide conformations. mdpi.com
For dipeptides, the interaction with water molecules through hydrogen bonds and electrostatic forces can stabilize certain conformations over others. Studies on alanine dipeptide have revealed that while the extended β conformation is the most stable, the presence of water significantly reduces the energy difference to other conformations like the α-helical form. mdpi.com The stability of a dipeptide in solution is a delicate balance of intramolecular interactions (within the peptide) and peptide-solvent interactions.
Table 2: Influence of Solvent on Dipeptide Conformation
| Dipeptide System | Observation in Aqueous Solution |
| Alanine Dipeptide | The extended β conformation remains the most stable, but other conformations are energetically more accessible compared to the gas phase. mdpi.com |
| General Dipeptides | Hydrophobic side chains tend to be shielded from water, influencing the overall fold. |
The interaction of peptides with cell membranes is a critical aspect of many biological processes. MD simulations can model the behavior of dipeptides like H-Phe-Met-OH at the membrane interface, providing insights into how they partition into, and potentially traverse, the lipid bilayer. The chemical nature of the amino acid side chains is a key determinant of these interactions.
Dipeptides with hydrophobic external surfaces tend to exhibit good stability within the lipid membrane, while those with hydrophilic external surfaces may be unstable due to unfavorable interactions with the hydrophobic lipid tails. The specific amino acid sequence dictates how a peptide orients itself at the membrane surface and the depth of its insertion. For instance, the aromatic side chain of Phenylalanine and the hydrophobic nature of Methionine in H-Phe-Met-OH would likely favor interactions with the hydrophobic core of the membrane.
Table 3: Factors Influencing Peptide-Membrane Interactions
| Factor | Influence on Interaction |
| Peptide Hydrophobicity | Peptides with hydrophobic surfaces are more stable within the membrane. |
| Amino Acid Sequence | Dictates the orientation and depth of peptide insertion into the lipid bilayer. |
| Lipid Composition | The type of lipids in the membrane can influence peptide binding and insertion. |
Understanding how ligands bind to peptides is crucial for drug design and development. MD simulations can be employed to model the dynamic process of a ligand approaching and binding to a peptide like H-Phe-Met-OH. These simulations can reveal the key residues involved in the interaction, the conformational changes that occur upon binding, and the stability of the resulting complex.
While specific MD studies on ligand binding to H-Phe-Met-OH are limited, research on other peptide-ligand systems provides a general framework. For instance, simulations have been used to study the binding of various ligands to opioid receptors, where peptides containing the Phe-Met motif, such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met), are known to bind. medchemexpress.com These studies help in identifying the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-peptide complex. researchgate.net
Investigation of Peptide-Membrane Interactions
Molecular Docking Studies for Receptor-Peptide Interactions
Docking studies have been widely used to investigate the interactions of dipeptides with various protein targets. nih.govscielo.org.mxnih.govrsc.orgtandfonline.com For example, docking has been employed to study the binding of dipeptide derivatives to microbial enzymes, providing a basis for the design of new antimicrobial agents. nih.govrsc.org The results of docking studies are often quantified by a scoring function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction. tandfonline.commdpi.com For a dipeptide like H-Phe-Met-OH, docking could be used to predict its interaction with a target receptor, identifying key hydrogen bonds and hydrophobic interactions involving the phenyl and methylthio groups. acs.org
Table 4: Representative Molecular Docking Studies of Dipeptides
| Dipeptide/Derivative | Target Receptor/Enzyme | Key Finding |
| Novel Dipeptide Derivatives | Enoyl reductase (E. coli), Cytochrome P450 14 α-sterol demethylase (C. albicans) | Compounds showed promising binding scores, suggesting potential as antimicrobial agents. nih.gov |
| Val-Trp Dipeptide | Angiotensin-Converting Enzyme (ACE) | The dipeptide exhibited a high binding affinity, suggesting its potential as an antihypertensive agent. tandfonline.com |
| Dipeptide Derivatives with Indole Conjugates | DNA gyrase, Lanosterol-14-alpha demethylase | The conjugates displayed encouraging binding interactions, indicating potential antibacterial and antifungal activity. rsc.org |
Rational Design and Optimization Strategies for Dipeptides
Rational design strategies leverage computational tools to design and optimize peptides with desired properties, such as enhanced binding affinity, stability, or specific biological activity. mdpi.comfrontiersin.orgnih.govchemrxiv.org For dipeptides like H-Phe-Met-OH, these strategies can be used to create analogs with improved therapeutic potential.
One common approach is to use the structure of a known peptide-receptor complex to guide modifications to the peptide sequence. nih.gov This can involve substituting amino acids to improve interactions with the receptor, or modifying the peptide backbone to increase its stability. nih.gov For instance, if a docking study reveals that the phenylalanine residue of H-Phe-Met-OH forms a critical hydrophobic interaction with a receptor, analogs could be designed with other aromatic amino acids at this position to see if the interaction can be enhanced. acs.org
Computational tools can also be used to predict the properties of designed peptides, such as their solubility and toxicity, before they are synthesized. researchgate.net This in silico screening can significantly reduce the time and cost of peptide drug development. frontiersin.org The ultimate goal of rational design is to create novel dipeptides with optimized a Absorption, Distribution, Metabolism, and Excretion (ADME) profile and potent biological activity. nih.gov
Table 5: Common Strategies in Rational Dipeptide Design
| Strategy | Description |
| Structure-Based Design | Utilizes the 3D structure of the target receptor to design peptides that fit into the binding site with high affinity. nih.gov |
| Amino Acid Substitution | Involves replacing one or more amino acids in the peptide sequence to enhance binding or stability. nih.gov |
| Backbone Modification | Alters the peptide backbone to increase resistance to enzymatic degradation. nih.gov |
| Computational Screening | Uses computational models to predict the properties of designed peptides before synthesis. frontiersin.orgresearchgate.net |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For dipeptides like H-Phe-Met-OH and its analogs, SAR studies elucidate the roles of individual amino acid residues, their side chains, stereochemistry, and terminal modifications.
Detailed investigations into dipeptide analogs have established clear pharmacophores, which are the essential structural features required for biological activity. For instance, studies on analogs of H-Phe-Phe-NH₂, a close relative of H-Phe-Met-OH, have shown that two benzyl (B1604629) moieties in the (S,S) configuration, a primary amine at the N-terminus, and a primary amide at the C-terminus are optimal for high binding affinity to certain receptors. researchgate.net This highlights the importance of both the aromatic side chains and the terminal functional groups. The C-terminal in particular has been shown to be crucial for the binding affinity of dipeptide analogs to the substance P 1-7 (SP₁₋₇) binding site. acs.org
The nature of the amino acid residues themselves is a primary determinant of activity. The hydrophobicity and aromaticity of residues like Phenylalanine (Phe) and Tyrosine (Tyr) are often critical. In many antioxidant peptides, a sequence containing hydrophobic amino acids such as Valine or Leucine (B10760876) at the N-terminus, along with Proline, Histidine, or Tyrosine, is a characteristic feature. mdpi.com The presence of aromatic residues (Trp, Tyr, Phe) and hydrophobic residues (Val, Leu, Ile) is frequently associated with high antioxidant activity. mdpi.com Modifications to the N-terminal tyrosine in enkephalin analogs, such as removing the amino group or the p-OH group, can abolish activity, demonstrating the precise structural requirements at this position. annualreviews.orgnih.gov
The following table summarizes key SAR findings for dipeptide analogs, which can be extrapolated to understand the potential activity of H-Phe-Met-OH.
| Structural Modification | Observed Effect on Activity | Rationale/Comment |
|---|---|---|
| N-terminal primary amine | Often crucial for high binding affinity. researchgate.net | Participates in key interactions with the receptor's binding pocket. |
| C-terminal primary amide (vs. carboxyl) | Considered optimal for high binding affinity in H-Phe-Phe-NH₂ analogs. researchgate.net | The amide group may form critical hydrogen bonds that a carboxyl group cannot. |
| Hydrophobic/Aromatic Residues (e.g., Phe) | Generally enhances activity, particularly antioxidant and receptor binding capabilities. mdpi.com | Hydrophobic interactions are a major driving force for binding to target proteins. |
| N-terminal residue modification (e.g., removing -NH₂ or -OH from Tyr) | Drastic reduction or complete loss of activity. annualreviews.orgnih.gov | Indicates very specific steric and electronic requirements at the receptor binding site. |
| Backbone constraints (e.g., N-methylation, cyclization) | Can significantly improve metabolic stability and cell permeability. acs.org | Reduces conformational flexibility, locking the peptide into a bioactive conformation and protecting against enzymatic degradation. |
Ligand-Based and Structure-Based Drug Design Principles
The development of novel dipeptide therapeutics like H-Phe-Met-OH analogs is guided by two primary computational drug design strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). iaanalysis.com
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. iaanalysis.com This approach analyzes the physicochemical properties of these known ligands to build a pharmacophore model. This model represents the key spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. researchgate.net An original strategy known as drug-based peptide design (DBPD) involves constructing dipeptides that are structurally similar to existing non-peptide drugs, as demonstrated in the design of dipeptide TSPO ligands. mdpi.com This method leverages the known pharmacophore of a non-peptide prototype to create a peptide-based equivalent. mdpi.com
Structure-Based Drug Design (SBDD) relies on the known 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. iaanalysis.com With the target's binding site mapped out, computational techniques like molecular docking can be used to predict how a ligand, such as H-Phe-Met-OH, will bind. arxiv.org This allows for the rational design of dipeptides with improved affinity and selectivity by optimizing their fit to the binding pocket. SBDD can predict binding poses and estimate binding affinities, guiding the synthesis of more potent compounds.
The table below compares these two fundamental approaches in the context of dipeptide research.
| Principle | Core Requirement | Common Methodologies | Application to Dipeptides |
|---|---|---|---|
| Ligand-Based Drug Design (LBDD) | A set of active ligands with known biological activity. iaanalysis.com | Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR). mdpi.com | Designing novel dipeptides by mimicking the structural features of known active peptides or non-peptide drugs. mdpi.com |
| Structure-Based Drug Design (SBDD) | Known 3D structure of the biological target (e.g., receptor, enzyme). iaanalysis.com | Molecular docking, Molecular dynamics (MD) simulations. arxiv.orgrsc.org | Optimizing the structure of a dipeptide like H-Phe-Met-OH to perfectly complement the target's binding site, enhancing affinity and specificity. |
Bioinformatics and Machine Learning Applications in Dipeptide Research
Predictive Modeling of Peptide Binding Affinities and Bioavailability
The translation of a dipeptide from a promising lead to a viable therapeutic is often hindered by poor pharmacokinetic properties, such as low binding affinity and limited bioavailability. polifaces.de Machine learning (ML) and other computational models are increasingly being used to overcome these challenges by predicting these properties in silico, thereby accelerating the drug discovery process. polifaces.denih.gov
ML models, particularly regression models, can predict quantitative values for a peptide's quality, including its binding affinity (e.g., Kᵢ, IC₅₀), bioactivity, and bioavailability. nih.gov These models are trained on large datasets of peptides with experimentally determined properties. By learning from this data, algorithms like support vector machines (SVM) and random forests can identify complex patterns that correlate a peptide's structure with its activity and bioavailability. acs.orgnih.gov For example, machine learning has been successfully used to identify potentially bioactive peptides from complex plant-derived hydrolysates, which were subsequently assessed for efficacy and bioavailability. lenus.ie
The following table highlights various predictive modeling approaches used in peptide research.
| Predicted Property | Modeling Approach | Key Features Used | Significance |
|---|---|---|---|
| Binding Affinity | Support Vector Machine (SVM), Random Forest, Gradient Boosting. acs.orgfrontiersin.org | Structural features of the protein-peptide interface, physicochemical properties, inter-residue contacts. frontiersin.org | Allows for high-throughput virtual screening and ranking of dipeptide candidates based on their predicted affinity for a target. |
| Bioavailability | Machine Learning Classifiers/Regressors. nih.govlenus.ie | Peptide sequence, molecular descriptors (e.g., size, charge, hydrophobicity). | Helps to pre-emptively identify and optimize dipeptides that are more likely to be absorbed and remain stable in vivo. |
| Bioactivity | Kernel Methods, Quantitative Structure-Activity Relationship (QSAR). mdpi.comnih.gov | Amino acid composition and sequence, molecular weight, number of specific atoms (e.g., nitrogen). mdpi.com | Enables the discovery of novel dipeptides with desired biological functions (e.g., anti-inflammatory, anti-cancer). lenus.ie |
Identification of Peptide Motifs and Functional Regions
Bioinformatics provides powerful tools to analyze peptide sequences and identify conserved patterns, known as motifs, which are often critical for biological function. oup.com A motif is a short, recurring sequence pattern that implies a specific function or structural role. For dipeptides, which are themselves the shortest possible motifs, understanding how they fit into larger functional contexts is key.
Computational tools like MEME (Multiple Em for Motif Elicitation) are widely used to discover motifs within a set of related protein or peptide sequences. mdpi.commdpi.com These tools can identify consensus sequences that are statistically overrepresented, suggesting their importance in processes like protein-peptide interactions. mdpi.com For example, analyzing the results of a phage display experiment with bioinformatics can reveal the binding motifs of antibodies, showing which amino acid sequences are most enriched. oup.com This approach can identify not only a primary epitope but also variations, revealing a more detailed binding motif. oup.com By identifying motifs associated with a specific function, researchers can design novel dipeptides or modify existing ones to enhance that function.
The table below lists some bioinformatics tools and their applications in identifying functional peptide motifs.
| Tool/Method | Primary Function | Typical Input | Generated Output |
|---|---|---|---|
| MEME Suite | Discovers and analyzes sequence motifs in sets of unaligned sequences. mdpi.com | A set of peptide or protein sequences (e.g., from a FASTA file). | Statistically significant, ungapped motifs represented as position-specific probability matrices. |
| Phage Display + NGS ("Deep Panning") | Experimental method coupled with bioinformatics to find binding peptides. nih.gov | A target molecule (e.g., antibody, receptor) and a library of phages displaying random peptides. | A large dataset of affinity-selected peptide sequences, which are then analyzed for common motifs. nih.gov |
| Peptide Mass Fingerprinting Analysis | Identifies proteins/peptides by matching mass spectra against a database. Can be adapted for motif discovery. oup.com | Mass spectrometry data from a sample of peptides (e.g., after immunoprecipitation). | Prediction of enriched terminal epitopes or binding motifs. oup.com |
AI-Assisted Peptide-Protein Interaction Prediction
Artificial intelligence (AI), particularly deep learning, is revolutionizing the prediction of peptide-protein interactions (PepPIs). mdpi.com These advanced computational methods offer greater accuracy and efficiency than traditional docking simulations, which can be resource-intensive and struggle with the inherent flexibility of peptides. rsc.org
Furthermore, structural prediction models like AlphaFold-Multimer and ESMFold have demonstrated state-of-the-art performance in peptide-protein docking, predicting the 3D structure of the complex with remarkable accuracy. frontiersin.orgacs.org These tools can be used to predict not only if an interaction occurs but also how the peptide binds, providing invaluable insights for drug design. nih.gov The synergy of combining machine learning predictions with traditional methods like molecular docking is also emerging as a powerful strategy to improve the accuracy of binding pose prediction. nso-journal.org
The following table summarizes some of the leading AI models used for predicting peptide-protein interactions.
| AI Model/Platform | Core Technology | Key Strength | Reported Performance Metric |
|---|---|---|---|
| TPepPro | Transformer-based Deep Learning. oup.com | Captures long-distance dependencies and contextual information from sequences. | Achieved a prediction accuracy of 0.855 on a benchmark dataset. oup.com |
| AlphaFold-Multimer | Deep Learning (Transformer architecture). frontiersin.org | High-accuracy prediction of the 3D structure of protein-peptide complexes. | Found 26% of possible interactions at 1% false positives with 85% precision. frontiersin.org |
| ESMFold | Protein Language Model. acs.org | Extremely fast structure prediction without needing multiple sequence alignments (MSAs). | Shows significant promise for rapid docking, complementing other methods. acs.org |
| CAMP | Convolutional Neural Network (CNN) and Self-Attention. frontiersin.org | Integrates sequence information to detect crucial binding residues. | A deep learning framework for binary peptide-protein binding prediction. frontiersin.org |
Biological and Biochemical Roles of Dipeptides Featuring Phenylalanine and Methionine
Enzymatic Hydrolysis and Proteolytic Processing Pathways
The breakdown of peptides like H-Phe-Met-OH is a fundamental biological process. wikipedia.org This hydrolysis, catalyzed by enzymes called proteases, is crucial for regulating cellular functions and providing amino acids for new protein synthesis. wikipedia.orgbasicmedicalkey.com
Several endogenous peptidases and proteases have been identified that can cleave the peptide bond between phenylalanine and methionine. These enzymes exhibit varying degrees of specificity.
Chymotrypsin (B1334515) : This digestive enzyme preferentially cleaves peptide bonds after aromatic amino acids like phenylalanine, tryptophan, and tyrosine. wikipedia.orgthebiomics.comvaia.com It also shows slower cleavage activity after methionine. wikipedia.orgthebiomics.com
Thermolysin : A heat-stable metalloendopeptidase, thermolysin cleaves peptide bonds before hydrophobic residues, including isoleucine, methionine, and phenylalanine. wikipedia.orgthebiomics.comexpasy.org It is known to hydrolyze enkephalin-based peptides at the Gly-Phe bond, producing Phe-Met-OH as a product. trinity.edu
Pepsin : This enzyme functions optimally at an acidic pH and cleaves before hydrophobic amino acids such as leucine (B10760876), phenylalanine, tryptophan, and tyrosine. wikipedia.orgthebiomics.com
Human Mast Cell Chymase : This chymotrypsin-like protease has been shown to cleave stem cell factor (SCF) at the this compound bond. pnas.org
Matrix Metalloproteinase-26 (MMP-26) : Also known as endometase or matrilysin-2, MMP-26 demonstrates a preference for cleaving peptides with leucine or methionine at the P1' position (the amino acid immediately following the cleavage site). nih.gov
Dipeptidyl Peptidase IV (DPP-IV) : This serine exopeptidase is known to cleave dipeptides from the N-terminus of proteins, particularly after proline or alanine (B10760859) residues, and plays a role in inactivating regulatory peptides. frontiersin.orgpnas.org
The cleavage of the this compound bond results in the liberation of phenylalanine and methionine. However, within larger peptides, the cleavage pattern and resulting products depend on the specific protease involved.
For instance, the degradation of the octapeptide YGGFMRGL by brain synaptic membranes involves angiotensin-converting enzyme (ACE), which is a dipeptidyl carboxypeptidase. researchgate.net This process yields products like YGGFM, suggesting cleavage occurs at multiple sites. researchgate.net Thermolysin, when acting on the same peptide, cleaves both the Gly-Phe and this compound bonds, producing fragments such as YGG, YGGF, FMRGL, and MRGL. researchgate.net
Human mast cell chymase specifically cleaves the peptide bond between Phe-158 and Met-159 in stem cell factor, resulting in a soluble, bioactive product. pnas.org In another example, the separate cleavage of a polypeptide by cyanogen (B1215507) bromide (which cleaves after Met) and chymotrypsin (which cleaves after Phe, Tyr, or Trp) can be used to determine the amino acid sequence of the intact polypeptide by overlapping the resulting fragments. vaia.com A polypeptide containing the sequence Asp-Met-Leu-Phe-Met-Arg-Ala-Tyr-Gly-Asn would yield fragments of Leu-Phe-Met and Asp-Met from CNBr treatment, and a fragment of Asp-Met-Leu-Phe from chymotrypsin treatment. vaia.com
Table 1: Protease Cleavage Sites and Products
| Enzyme | Substrate (if specified) | Cleavage Site | Products |
|---|---|---|---|
| Chymotrypsin | General Peptides | After Phe, Trp, Tyr; Slower after His, Met, Leu. wikipedia.orgthebiomics.comwur.nl | Phenylalanine, Tryptophan, Tyrosine, Histidine, Methionine, Leucine and associated peptides. |
| Thermolysin | Enkephalin (Tyr-Gly-Gly-Phe-Met-OH) | Gly-Phe bond. trinity.edu | This compound-OH and other fragments. trinity.edu |
| Human Mast Cell Chymase | Stem Cell Factor | Phe-158–Met-159. pnas.org | Soluble, bioactive SCF product. pnas.org |
| Angiotensin-Converting Enzyme | YGGFMRGL | Multiple sites. researchgate.net | YGGFM and other fragments. researchgate.net |
| Cyanogen Bromide | General Peptides | After Met. vaia.com | Methionine-containing fragments. vaia.com |
The levels of dipeptides in biological systems are tightly regulated by the activity of endogenous peptidases. researchgate.net These enzymes are responsible for both the generation of dipeptides from larger proteins and their degradation into individual amino acids. researchgate.netnih.gov The activity of these peptidases can be influenced by various factors, including the presence of inhibitors. jneurosci.org For example, the degradation of enkephalins is carried out by a combination of aminopeptidases, neutral endopeptidase, and dipeptidyl carboxypeptidase. jneurosci.org Inhibition of these peptidases leads to an increase in the levels of the active peptides. jneurosci.org Similarly, dipeptidyl peptidase IV (DPP-IV) plays a significant role in regulating the levels of certain regulatory peptides. frontiersin.orgpnas.orge-dmj.org
Proteolytic processing is a critical step in the biosynthesis of many peptide neurotransmitters and hormones. wikipedia.orgescholarship.orgnih.gov Inactive precursor proteins, known as proproteins or prohormones, are cleaved by specific proteases to release the active peptides. wikipedia.orgescholarship.orgnih.gov This process often occurs within secretory vesicles. escholarship.orgnih.gov
Two main pathways for neuropeptide production are the cysteine protease pathway and the serine protease pathway. escholarship.org For example, proenkephalin is processed within chromaffin granules to produce active enkephalin neuropeptides. escholarship.org This processing involves proteases that recognize and cleave at specific sites, often at pairs of basic amino acid residues. escholarship.org The resulting intermediate peptides may then be further trimmed by exopeptidases to yield the final, active neurotransmitter or hormone. escholarship.org Proteases like prostasin and testisin are involved in activating peptide hormones and growth factors. nih.gov
Regulation of Dipeptide Levels by Endogenous Peptidases
Interaction with Biological Systems and Receptors
Dipeptides like H-Phe-Met-OH can interact with various biological systems and receptors, although research in this specific area is often part of the study of larger peptides containing this sequence.
The dipeptide H-Phe-Met-OH itself is a component of larger, well-studied neuropeptides such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met). ontosight.ainih.govtargetmol.com The binding of Met-enkephalin to opioid receptors is a classic example of peptide-receptor interaction. ontosight.aitargetmol.comresearchgate.net Studies on synthetic analogs of Met-enkephalin-Arg-Phe (MERF), another endogenous opioid peptide, have shown that these peptides can bind to and activate opioid receptors, primarily the kappa- and delta-opioid receptors. nih.gov The binding affinity of these peptides can be influenced by the presence of ions and GTP analogs, suggesting they act as agonists at these receptors. nih.gov
More broadly, the binding specificity of dipeptides to receptors is an area of active investigation. For example, the periplasmic dipeptide binding protein (DppA) from the deep-sea bacterium Pseudoalteromonas sp. strain SM9913 has been shown to bind a variety of dipeptides, including Ala-Phe and Met-Leu, demonstrating multispecific substrate recognition. nih.gov Synthetic receptors have also been developed that can selectively bind dipeptides. One such polyaromatic receptor demonstrates selective binding of a phenylalanine dipeptide in water. acs.org
Mechanisms of Peptide Transport Across Biological Membranes
Role as Peptide Motifs in Protein-Protein Interactions (PPIs)
The amino acid sequence this compound is a recurring motif in proteins and plays a significant role in mediating protein-protein interactions (PPIs), which are fundamental to nearly all biological functions. nih.gov
Analysis of protein structures has identified Phenylalanine (Phe) and Methionine (Met), along with Tryptophan (Trp), as "hot spot" residues that are critical for these interactions. nih.govpnas.org These residues are frequently found to be structurally conserved in the binding sites of proteins but not on their exposed surfaces, suggesting their importance in forming stable interactions. pnas.org The interaction between the sulfur-containing Met and aromatic residues like Phe provides additional stabilization to protein structures beyond simple hydrophobic interactions. nih.gov
Characterization of Short Linear Motifs (SLiMs) Containing this compound
Short Linear Motifs (SLiMs) are short stretches of amino acids, typically 3 to 10 residues long, that act as docking sites for protein interactions. nih.govdiva-portal.org These motifs are often located in intrinsically disordered regions of proteins, allowing them to mediate transient, low-to-medium affinity interactions that are crucial for cellular regulation. diva-portal.orgnih.gov
The this compound sequence can be a key component of such motifs. For example, in the p53 protein, which is central to controlling cell life and death, Phe and Met residues are involved in numerous interactions with other cellular proteins, such as MDM2 and S100B. The Ile-Phe-Met (IFM) tripeptide motif, for instance, is recognized by the eukaryotic translation initiation factor 3 (eIF3) to start protein synthesis and can also act as a recognition site for ubiquitin ligases, targeting proteins for degradation. ontosight.ai While the specific characterization of a standalone this compound SLiM is an area of ongoing research, the prevalence and importance of both residues in known motifs underscore their functional significance. nih.govbiorxiv.org
Contribution to Protein Folding and Conformational Changes
The this compound sequence contributes significantly to the processes of protein folding and the stability of the final three-dimensional structure. The interaction between a methionine and an aromatic residue like phenylalanine, known as the Met-aromatic motif, is found in approximately one-third of all known protein structures. nih.gov
This motif provides an additional stabilization energy of 1–1.5 kcal/mol compared to a standard hydrophobic interaction. nih.gov This added stability is crucial for maintaining the correct secondary and tertiary structures, such as α-helices, and for the formation of stable protein complexes. nih.govresearchgate.net Aromatic interactions, in general, are known to enhance protein stability, and clusters of aromatic residues can be critical for maintaining structure under extreme conditions. plos.org The flexibility of the methionine side chain combined with the rigidity of the phenylalanine ring allows for specific packing arrangements that are favorable for a stable protein fold. uah.es
Synthetic Biology Approaches to Motif Programming
Synthetic biology, an interdisciplinary field that combines biology and engineering, aims to design and construct new biological parts, devices, and systems. hudsonlabautomation.com This includes the engineering of proteins with novel functions by programming specific motifs, like this compound, into their sequences.
The understanding of how motifs like this compound contribute to PPIs and protein stability allows scientists to rationally design proteins for specific purposes. For example, by incorporating or modifying this compound motifs, researchers can aim to create new therapeutics, enhance the activity of enzymes, or build novel biosensors. Phage display technology is one tool used in synthetic biology to screen vast libraries of peptides to identify SLiMs that bind to a specific target. diva-portal.orgnih.gov This approach can be used to discover new interactions or to engineer proteins with higher affinity or specificity. diva-portal.org While direct examples of programming the H-Phe-Met-OH dipeptide itself are not prevalent, the principles of synthetic biology are actively being applied to engineer the motifs and domains in which this sequence plays a critical role. osti.gov
Dipeptide Metabolism and Fate in Vivo
Once a dipeptide like H-Phe-Met-OH is absorbed into a cell or the bloodstream, it undergoes metabolic processing. Dipeptides can be hydrolyzed into their constituent amino acids by various enzymes called peptidases. mdpi.com This breakdown allows the individual amino acids, in this case, phenylalanine and methionine, to enter the body's free amino acid pools. cambridge.org
These amino acids can then be used for various metabolic purposes. Methionine, a sulfur-containing and glucogenic amino acid, can be used for protein synthesis or can be converted into metabolic intermediates like pyruvate, which can then enter the gluconeogenesis pathway to produce glucose. mdpi.comresearchgate.net Phenylalanine is an essential amino acid and a precursor for tyrosine, which in turn is a precursor for several important neurotransmitters.
The stability of a dipeptide to hydrolysis is a key factor in its metabolic fate. nih.gov Some dipeptides are more resistant to peptidases and may circulate in the blood for longer periods, potentially acting as a reserve pool of amino acids. mdpi.comnih.gov The exact metabolic fate of H-Phe-Met-OH in vivo would depend on its susceptibility to hydrolysis by plasma and tissue peptidases, such as carboxypeptidases and aminopeptidases. nih.gov
Emerging Applications and Translational Research of Dipeptides
Development of Peptide-Based Probes for Biomedical Research
Peptides can be chemically modified to create probes for research, enabling the detection and imaging of biological molecules and processes. This involves attaching fluorescent dyes or radioactive isotopes to the peptide backbone.
Fluorescent peptide probes are valuable tools in biomedical research for visualizing and tracking biomolecules in real-time. These probes are designed to bind to a specific target, and the attached fluorophore allows for detection via fluorescence microscopy or spectroscopy. While the concept is well-established, the development of a fluorescent probe based specifically on the H-Phe-Met-OH sequence is not documented in the provided search results.
One study investigated the binding affinity of various ligands, including H-Phe-Met-OH, to an insect odorant binding protein using a fluorescence binding assay. researchgate.net In this experiment, H-Phe-Met-OH was tested for its ability to displace a fluorescent probe from the protein's binding site, but it showed no binding affinity. researchgate.net This highlights a key challenge: for a peptide to be developed into a useful probe, it must exhibit specific binding to a target of interest, a property not observed for H-Phe-Met-OH in that particular assay. researchgate.net
Radiotracers are essential for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These tracers consist of a molecule that targets a specific biological process or receptor, labeled with a radioactive isotope. While peptides are often used as the targeting moiety for radiotracers, there is no evidence in the searched literature of H-Phe-Met-OH itself being developed as a radiotracer for PET or SPECT imaging.
In a related synthesis, the dipeptide fragment phenylalanyl-methionine methyl ester was used as an intermediate building block in the chemical synthesis of a more complex pentapeptide, NSO-MENK. jneurosci.org This final product was studied for its role in pain signaling, but the research did not involve radiolabeling of the H-Phe-Met-OH portion for imaging purposes. jneurosci.org Therefore, the application of H-Phe-Met-OH in radiotracer development remains a hypothetical concept rather than an established practice.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| Phenylalanyl-Methionine | H-Phe-Met-OH |
| Jingfang | JFG |
| Threonyl-phenylalanyl-methionine | - |
| NSO-MENK | 3-nitrotyrosine-methionine-sulfoxide-Met-enkephalin |
Peptide-Based Probes in Cancer and Infection Diagnostics
The development of peptide-based probes is a rapidly advancing area in medical diagnostics, offering high specificity and the potential for in vivo imaging of diseases like cancer and infections. iranpath.orgresearchgate.net While direct and extensive research on H-Phe-Met-OH as a standalone diagnostic probe is not yet widely documented, its constituent amino acids and its presence in larger bioactive peptides suggest its potential in this arena.
Peptides are valuable as imaging agents due to their small size, which allows for rapid clearance from the body, and their ability to be designed to bind to specific biological targets. nih.gov For cancer diagnostics, peptides can be engineered to target receptors that are overexpressed on tumor cells. thno.org For instance, peptides containing phenylalanine and methionine are found in sequences that target receptors like the melanocortin-1 receptor (MC-1r), which is overexpressed in melanoma. nih.gov The alpha-melanocyte stimulating hormone (α-MSH), with a sequence containing both methionine and phenylalanine, is a promising probe for melanoma targeting. nih.gov This suggests that smaller fragments like H-Phe-Met-OH could potentially be explored as building blocks for novel cancer-targeting probes.
In the context of infection diagnostics, antimicrobial peptides (AMPs) are being investigated as imaging agents. nih.gov These peptides can selectively bind to microbial cells over host cells. The ubiquicidin (B1575653) peptide fragment UBI29-41, which contains methionine, has been studied for imaging bacterial infections. explorationpub.com The hydrophobic nature of phenylalanine and the unique properties of methionine could contribute to interactions with bacterial membranes, making H-Phe-Met-OH a candidate for inclusion in new infection-targeting probes.
Furthermore, a derivative of Phenylalanylmethionine, carbobenzoxy-phenylalanyl-methionine, has been noted as an inhibitor of f-met-leu-phe binding, a potent chemoattractant for leukocytes. nih.gov This interaction with components of the inflammatory response highlights a potential role in developing probes for inflammatory processes associated with both cancer and infection.
While the direct application of H-Phe-Met-OH as a diagnostic probe is still an area for future research, the characteristics of its amino acid components and its role in larger, biologically active peptides provide a strong rationale for its investigation in the development of novel diagnostic tools for cancer and infectious diseases.
Strategies for Enhancing Dipeptide Stability in Biological Systems
A significant challenge in the therapeutic and diagnostic application of peptides is their limited stability in biological systems, where they are susceptible to degradation by proteases. researchgate.net Several strategies can be employed to enhance the stability of dipeptides like H-Phe-Met-OH.
One common approach is the modification of the peptide backbone. For instance, the introduction of non-natural amino acids or D-amino acids in place of the natural L-amino acids can render the peptide resistant to enzymatic cleavage. researchgate.net A study on methionine-dehydrophenylalanine (Met-ΔPhe) demonstrated that modifying the phenylalanine residue promoted the formation and stability of self-assembled nanoparticles, indicating that such alterations can significantly enhance structural integrity. frontiersin.org
Another effective strategy is the modification of the N- and C-termini. Acetylation of the N-terminus or amidation of the C-terminus can protect the dipeptide from exopeptidases. researchgate.net Chemical modification through acylation, such as adding fatty acid chains to the N-terminus of the dipeptide phenylalanyl-glycine (Phe-Gly), has been shown to significantly improve its stability in intestinal homogenates. nih.gov This approach could be directly applicable to H-Phe-Met-OH to increase its half-life in biological fluids.
Furthermore, the inclusion of certain amino acids can impact stability. Methionine itself is susceptible to oxidation, which can be a degradation pathway. sigmaaldrich.com Therefore, strategies might involve either protecting the methionine residue or replacing it with a non-oxidizable analog like norleucine. sigmaaldrich.com Quantum chemical studies have also been used to predict the antioxidant activity and stability of methionine-containing dipeptides, offering a computational approach to designing more stable molecules. researchgate.net
Table 1: General Strategies to Enhance Dipeptide Stability
| Strategy | Description | Potential Application to H-Phe-Met-OH |
| Backbone Modification | Introduction of D-amino acids or non-natural amino acids. | Substitution of L-Phe or L-Met with their D-isomers or with analogs like dehydrophenylalanine. |
| Terminal Modification | Acetylation of the N-terminus or amidation of the C-terminus. | N-acetylation of the phenylalanine residue or amidation of the methionine residue. |
| Acylation | Attachment of fatty acid chains. | Acylation at the N-terminus (phenylalanine) to increase lipophilicity and stability. nih.gov |
| Amino Acid Substitution | Replacement of susceptible amino acids. | Replacement of methionine with a non-oxidizable isostere like norleucine to prevent oxidation. sigmaaldrich.com |
| Cyclization | Forming a cyclic peptide structure. | While more complex for a dipeptide, it is a powerful strategy for larger peptides containing this motif. |
Bio-conjugation and Derivatization Strategies for Enhanced Functionality
Bio-conjugation and derivatization are key strategies to impart novel functions to peptides like H-Phe-Met-OH, such as improved targeting, cell penetration, or the ability to carry a payload like a drug or an imaging agent.
Derivatization can be used to enhance the analytical detection of peptides. For example, derivatizing amino acids and peptides with reagents that increase their hydrophobicity can improve their retention in reversed-phase chromatography and enhance their ionization efficiency in mass spectrometry. google.comgoogle.com This is crucial for studying the peptide's behavior in biological samples.
For therapeutic or diagnostic applications, H-Phe-Met-OH can be conjugated to various molecules. For instance, it could be linked to a fluorescent dye to create a probe for cell imaging. The conjugation of peptides to fluorophores is a common strategy to create probes for detecting enzyme activity or for targeted imaging of specific cell types. researchgate.netrsc.org
Peptides can also be conjugated to drug molecules to create peptide-drug conjugates (PDCs). This approach can improve the drug's solubility and target it to specific tissues. For example, H-Phe-Met-OH could serve as a part of a linker that is cleaved by tumor-specific enzymes, releasing a cytotoxic drug at the tumor site. The larger peptide H-Tyr-Gly-Gly-Phe-Met-OH (Met-Enkephalin) has been studied for its role in immunoregulation and cancer therapy, suggesting that the Phe-Met motif is recognized in biological contexts that are relevant to disease. medchemexpress.com
Furthermore, bioconjugation to larger molecules like hyaluronic acid has been explored to improve the stability and delivery of bioactive molecules. mdpi.com Peptides can be conjugated to such polymers to enhance their circulation time and target them to specific receptors.
Future Directions and Challenges in H Phe Met Oh Research
Integration of Multi-Omics Data for Comprehensive Understanding
A complete understanding of H-Phe-Met-OH's role in biological systems requires a holistic approach that moves beyond single-level analysis. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to create a comprehensive picture of the dipeptide's influence on cellular and organismal function. mdpi.comtandfonline.comnih.gov By combining these datasets, researchers can unravel the complex interplay between genes, proteins, and metabolites that are modulated by H-Phe-Met-OH. ahajournals.orgmdpi.com
For instance, a systems-level approach can identify the genetic predispositions (genomics) that influence an individual's response to H-Phe-Met-OH. Transcriptomics can then reveal which genes are up- or down-regulated in the presence of the dipeptide, while proteomics can identify the resulting changes in protein expression and post-translational modifications. nih.gov Finally, metabolomics can provide a snapshot of the metabolic fingerprint, showing how H-Phe-Met-OH alters biochemical pathways.
This integrated approach has been successfully used to dissect the effects of other dipeptides, such as histidyl dipeptides in the heart, revealing their impact on gene expression, protein levels, and metabolic pathways. ahajournals.org A similar strategy for H-Phe-Met-OH could uncover previously unknown biological functions and provide a more nuanced understanding of its mechanism of action. The primary challenge in this area is the development of sophisticated bioinformatics tools and statistical methods to effectively integrate and interpret these large and complex datasets. mdpi.comtandfonline.com
Advances in High-Throughput Screening and Automated Characterization
The exploration of H-Phe-Met-OH's biological activities and interactions can be significantly accelerated by advances in high-throughput screening (HTS) and automated characterization technologies. HTS allows for the rapid testing of the dipeptide against a vast array of biological targets, such as enzymes, receptors, and transport proteins. nih.govresearchgate.net For example, HTS methodologies have been employed to screen hundreds of dipeptides to determine their utilization by specific transporters, providing valuable insights into their cellular uptake and distribution. nih.govplos.org
Automated characterization techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for confirming the identity and purity of H-Phe-Met-OH in these screening assays. lu.se Automated workflows for peptide characterization using LC-MS can significantly shorten analysis times while ensuring high-quality data. lu.se Furthermore, microfluidic NMR systems are being developed for the automated, quantitative characterization of protein-peptide interactions with minimal sample requirements. researchgate.netacs.org
The main challenge in this domain is the development of relevant and robust assays for HTS that can accurately reflect the in vivo activity of H-Phe-Met-OH. Additionally, the complexity of the data generated by these high-throughput methods requires sophisticated data analysis and management systems.
| Technology | Application in H-Phe-Met-OH Research | Potential Insights |
| High-Throughput Screening (HTS) | Screening against libraries of receptors, enzymes, and cell lines. | Identification of novel biological targets and cellular effects. |
| Automated LC-MS | Rapid purity assessment and identification in screening campaigns. | Ensures data quality and reliability in large-scale experiments. lu.se |
| Microfluidic NMR | Automated characterization of binding affinity and kinetics with proteins. | Detailed understanding of molecular interactions and mechanisms. researchgate.netacs.org |
Novel Computational Algorithms for Predictive Modeling
Computational modeling and machine learning are becoming indispensable tools in peptide research, offering the ability to predict the biological activity, structure, and function of peptides like H-Phe-Met-OH. frontiersin.orgoup.com These in silico approaches can significantly reduce the time and cost associated with experimental studies by prioritizing promising research avenues. mdpi.comnih.gov
Novel algorithms, including deep learning, random forests, and gradient boosting, are being developed to create predictive models for various peptide properties. mdpi.comnih.govoup.com For H-Phe-Met-OH, these models could be used to:
Predict Bioactivity: Forecast potential therapeutic activities, such as antimicrobial, anticancer, or neuroprotective effects. frontiersin.orgnumberanalytics.com
Model Structure-Activity Relationships (SAR): Understand how modifications to the dipeptide's structure might enhance its desired activities.
Identify Potential Off-Target Effects: Predict unintended interactions with other biological molecules.
The development of these predictive models relies on large and high-quality datasets of known peptide sequences and their corresponding biological activities. A significant challenge is the availability of such comprehensive datasets for dipeptides. Furthermore, ensuring the accuracy and generalizability of these models requires rigorous validation against experimental data. nih.gov
| Algorithm Type | Application in Peptide Research | Relevance to H-Phe-Met-OH |
| Machine Learning (e.g., Random Forest, SVM) | Classification of peptides based on their biological activity (e.g., anticancer, antiviral). oup.com | Predicting the potential therapeutic class of H-Phe-Met-OH. |
| Deep Learning | Prediction of peptide structure and function from sequence data. oup.com | Modeling the three-dimensional structure of H-Phe-Met-OH and its interaction with targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. frontiersin.org | Guiding the design of H-Phe-Met-OH analogs with improved properties. |
Exploration of Undiscovered Biological Functions and Pathways
While some biological activities of dipeptides are known, there is a vast, unexplored landscape of potential functions and pathways. numberanalytics.comresearchgate.net Research into H-Phe-Met-OH could uncover novel roles in cellular signaling, metabolism, or as a cryptic signaling molecule released from larger proteins. The discovery of new biosynthetic pathways for dipeptides in various organisms also suggests that their biological roles are more diverse than previously thought. pnas.org
Future research should focus on unbiased screening approaches to identify new biological contexts where H-Phe-Met-OH plays a role. This could involve studying its effects on various cell types, in different disease models, and across a range of physiological conditions. For example, some cyclic dipeptides have shown promise in areas like cancer treatment and neurodegenerative diseases, highlighting the potential for discovering significant therapeutic applications for even simple peptides. mdpi.com
A key challenge in this area is the often transient and low-concentration nature of endogenous dipeptides, which can make their detection and functional characterization difficult. The development of more sensitive analytical techniques will be crucial for uncovering these undiscovered functions.
Addressing Challenges in Large-Scale Production and Purity Control
For H-Phe-Met-OH to be utilized in extensive research or potential therapeutic applications, its large-scale production with high purity is essential. Chemical peptide synthesis, while offering precise control over the sequence, presents several challenges. bachem.com
One of the primary challenges is achieving high purity and minimizing the presence of impurities that can arise during synthesis. mblintl.com These impurities can include deletion sequences (where an amino acid is missing), insertion sequences, or products of side reactions. mdpi.com Such impurities can significantly impact the biological activity and stability of the final product. mblintl.com
Purity control relies heavily on analytical techniques like High-Performance Liquid Chromatography (HPLC) to separate the desired peptide from impurities. polypeptide.combiopharminternational.com The development and optimization of purification methods are critical for obtaining H-Phe-Met-OH of the required quality. Furthermore, ensuring the stability of the synthesized peptide during storage and handling is another important consideration. mblintl.com Strategies to enhance stability, such as lyophilization, must be optimized. mblintl.com
| Challenge | Description | Mitigation Strategies |
| Achieving High Purity | Impurities from incomplete reactions or side reactions can affect biological activity. mblintl.com | Optimization of synthesis protocols and advanced purification techniques like HPLC. polypeptide.combiopharminternational.com |
| Sequence Complexity | The specific amino acid sequence can lead to difficulties in synthesis, such as aggregation. mblintl.com | Use of specialized reagents and solid-phase synthesis techniques. mblintl.com |
| Peptide Stability | Peptides can be susceptible to degradation by proteases, oxidation, and other factors. mblintl.com | Lyophilization, storage at low temperatures, and use of stabilizing additives. mblintl.com |
| Scalable Production | Transitioning from laboratory-scale synthesis to large-scale manufacturing can be complex. bachem.com | Development of efficient and cost-effective synthesis and purification processes. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying H-Phe-Met-OH in academic laboratory settings?
- Answer : Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing dipeptides like H-Phe-Met-OH. Key steps include:
- Resin selection : Use Fmoc-protected amino acids anchored to a Wang resin for controlled elongation .
- Coupling conditions : Optimize reaction time, temperature, and coupling agents (e.g., HBTU or DIC) to minimize racemization .
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is essential for isolating high-purity products. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How should researchers characterize the structural and physicochemical properties of H-Phe-Met-OH?
- Answer : A multi-technique approach is critical:
- Structural analysis : Use 1H/13C NMR to confirm backbone connectivity and stereochemistry. Circular dichroism (CD) can assess secondary structure in solution .
- Physicochemical profiling : Determine solubility in buffers (pH 2–12), logP values via shake-flask methods, and thermal stability via differential scanning calorimetry (DSC) .
- Data validation : Cross-reference results with computational tools like MarvinSketch or ChemAxon for logP predictions .
Q. What experimental designs are appropriate for studying H-Phe-Met-OH’s stability under varying conditions?
- Answer : Design accelerated stability studies with controlled variables:
- Temperature : Test degradation kinetics at 4°C, 25°C, and 40°C over 30 days.
- pH : Use phosphate-buffered solutions (pH 3, 7, 9) to assess hydrolysis susceptibility.
- Analytical endpoints : Monitor degradation via HPLC-MS and quantify byproducts (e.g., oxidized methionine residues) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for H-Phe-Met-OH across different studies?
- Answer : Conduct a meta-analysis with the following steps:
- Data harmonization : Normalize activity metrics (e.g., IC50, EC50) across studies and exclude outliers with poor methodological transparency .
- Source evaluation : Assess data reliability based on experimental rigor (e.g., cell line validation, assay controls). Prioritize studies using primary cells over immortalized lines .
- Mechanistic validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities independently .
Q. What computational strategies are effective for predicting H-Phe-Met-OH’s interactions with biological targets?
- Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use AutoDock Vina or Glide to screen against targets like angiotensin-converting enzyme (ACE) or opioid receptors. Validate docking poses with free-energy calculations (MM-GBSA) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions using VMD or PyMOL .
Q. How should researchers design in vitro assays to evaluate H-Phe-Met-OH’s mechanism of action while minimizing off-target effects?
- Answer : Implement a tiered approach:
- Primary screening : Use high-content imaging (e.g., FLIPR assays) to measure calcium flux or receptor activation in target cells .
- Counter-screening : Test against related receptors/enzymes (e.g., ACE2 for ACE inhibitors) to assess selectivity.
- Pathway analysis : Apply transcriptomics (RNA-seq) or phosphoproteomics to identify downstream signaling perturbations .
Methodological Best Practices
Q. What criteria should guide the selection of databases for literature reviews on H-Phe-Met-OH?
- Answer : Prioritize databases with rigorous curation and full-text access:
- Primary sources : PubMed, SciFinder, and Reaxys for peer-reviewed journals and patents .
- Chemical data : PubChem for physicochemical properties, ChEMBL for bioactivity data.
- Exclusion criteria : Avoid non-peer-reviewed platforms (e.g., preprint servers without moderation) .
Q. How can researchers ensure reproducibility when replicating synthesis protocols for H-Phe-Met-OH?
- Answer : Document the following in detail:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
